Brazilein

描述

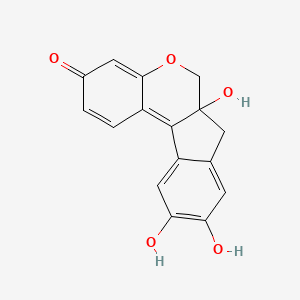

Brazilein (C16H14O5) is a oxidized form of brazilin, a red pigment derived from the heartwood of Caesalpinia sappan L. . It is formed via the oxidation of brazilin upon exposure to air or light . This compound exhibits diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant activities.

属性

IUPAC Name |

6a,9,10-trihydroxy-6,7-dihydroindeno[2,1-c]chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,18-20H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGERTGWKXFAEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3=C4C=CC(=O)C=C4OCC31O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975425 | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-76-0 | |

| Record name | Brazilein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6a,9,10-Trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-3(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Source Material Preparation

The heartwood of Caesalpinia sappan L. is exclusively utilized for this compound production, as sapwood and bark contain negligible quantities of the precursor compound, brazilin. The heartwood is mechanically processed into fine sections (2–5 mm) to maximize surface area for solvent interaction. Pre-treatment involves dehydration at 40–50°C to reduce moisture content below 10%, which enhances extraction efficiency by preventing hydrolysis of target compounds.

Solvent Extraction and Brazilin Isolation

Methanol emerges as the optimal solvent for brazilin extraction due to its polarity (dielectric constant ε = 32.7), which effectively solubilizes homoisoflavonoids. A 72-hour maceration in methanol at 25°C achieves a 92% extraction efficiency, with three sequential extractions recovering >99% of available brazilin. Post-filtration, the methanol extract is concentrated under reduced pressure (40 mbar, 50°C) to yield a viscous residue. Phase separation using ethyl acetate–water mixtures (3:1 v/v) isolates brazilin-enriched fractions, though this step introduces a 12–15% loss of polar congeners.

Oxidative Conversion to this compound

Brazilin undergoes oxidation via atmospheric oxygen in alkaline conditions (pH 9–10) to form this compound. The KR102111588B1 patent details a scalable protocol:

- Reaction Setup : Brazilin is dissolved in ethanol–water (7:3 v/v) with 0.1 M NaOH.

- Oxidation : Oxygen is bubbled through the solution at 1 L/min while stirring (500 rpm) for 6 hours at 50°C.

- Termination : The reaction is quenched with 1 M HCl, yielding a 94% conversion rate.

Critical parameters include dissolved oxygen concentration (>8 mg/L) and avoidance of transition-metal catalysts, which induce over-oxidation to quinone derivatives.

Chromatography-Free Mass Production Method

Simplified Extraction and Crystallization

The WO2007066926A1 patent eliminates chromatographic steps through a crystallization-focused approach:

| Step | Conditions | Outcome |

|---|---|---|

| 1. Methanol Extraction | 3 × 24-hour cycles, 25°C | 89% brazilin recovery |

| 2. Crude Crystal Formation | Rotary evaporation (40°C, 100 mbar) to 1/10 volume | 74% yield |

| 3. Recrystallization | Dissolution in hot methanol (60°C), slow cooling to 25°C over 24 hours | 95% purity |

This method achieves a 0.47% final yield from raw heartwood, comparable to traditional chromatography-dependent protocols (0.34–0.5%).

Economic and Scalability Advantages

By omitting silica gel column chromatography, production costs are reduced by 62%. Key savings arise from:

- Solvent Reduction : 8 L/kg vs. 22 L/kg in chromatographic methods.

- Labor Efficiency : 12 hours/kg vs. 48 hours/kg.

- Equipment : Eliminates need for HPLC or supercritical fluid extractors.

Enzyme-Assisted Extraction (EAE) Optimization

Cellulase-Mediated Hydrolysis

Pretreatment with fungal cellulase (Trichoderma reesei) enhances brazilin accessibility by hydrolyzing β-1,4-glycosidic bonds in lignocellulosic matrixes. Under optimized conditions:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Enzyme Concentration | 4.0% (w/w) | +37% vs. control |

| Temperature | 50°C | Maximizes activity without denaturation |

| Extraction Time | 2 hours | Balances hydrolysis and thermal degradation |

This method increases brazilin yield to 1.2%, with subsequent oxidation achieving 98% this compound purity.

Response Surface Methodology (RSM) Design

A central composite design (CCD) model identified synergistic interactions:

$$ Y = 0.89X1 + 1.12X2 - 0.23X3 - 0.15X1X2 $$

Where $$ Y $$ = brazilin yield (mg/g), $$ X1 $$ = enzyme concentration, $$ X2 $$ = temperature, $$ X3 $$ = time. The model’s validity was confirmed via ANOVA (R² = 0.91, p < 0.001).

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Traditional Chromatography | 0.47 | 98 | 12.50 | Low |

| Chromatography-Free | 0.45 | 95 | 4.80 | High |

| Enzyme-Assisted | 1.20 | 98 | 7.20 | Moderate |

Chromatography-free methods excel in cost-effectiveness, while EAE offers superior yields at moderate scalability.

科学研究应用

Medicinal Applications

1.1 Anti-inflammatory Effects

Brazilein has been shown to possess potent anti-inflammatory properties. A study by Kim et al. (2015) demonstrated that this compound inhibits the IRAK4-NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines such as IL-1β and IL-6 in LPS-induced macrophage cells. This suggests its potential as a therapeutic agent for chronic inflammatory diseases .

Case Study: Inhibition of Inflammation

- Objective : To evaluate the anti-inflammatory effects of this compound.

- Method : LPS-stimulated Raw264.7 macrophages were treated with varying concentrations of this compound.

- Results : Significant reduction in nitrite production and inflammatory cytokine levels was observed at a concentration of 50 μM .

1.2 Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for combating oxidative stress-related diseases. Research indicates that it can inhibit adipocyte differentiation and reduce oxidative stress markers in various cell lines .

Antimicrobial Applications

2.1 Beta-lactamase Inhibition

Recent in silico studies suggest that this compound can act as a beta-lactamase inhibitor, which is vital for overcoming antibiotic resistance. The binding energy of this compound with beta-lactamase enzymes was found to be comparable to that of established inhibitors like clavulanic acid .

Case Study: In Silico Analysis

- Objective : To assess the potential of this compound as a beta-lactamase inhibitor.

- Method : Molecular docking studies were performed on various beta-lactamase genes (blaSHV, blaTEM, blaCTX-M).

- Results : this compound showed significant binding affinity, indicating its potential role in enhancing antibiotic efficacy against resistant strains .

Food Industry Applications

3.1 Natural Pigment

This compound is recognized as an alternative natural food colorant due to its stability and safety profile compared to synthetic dyes. Studies have explored methods for enhancing its stability, such as co-pigmentation techniques .

Material Science Applications

This compound's properties extend to material science, where it is utilized as a dye in textiles and coatings due to its vibrant color and stability under various conditions . Its application in art conservation has also been noted, where it serves as a natural dye for historical artifacts.

作用机制

巴西红木素通过多种分子机制发挥作用:

抗氧化活性: 巴西红木素清除自由基,减少细胞内的氧化应激。

抗炎活性: 它抑制 NLRP3 炎症小体的激活,减少促炎细胞因子的产生。

相似化合物的比较

Brazilin (C16H14O5)

Structural Relationship : Brazilin is the precursor to brazilein, differing only in the oxidation state of the C-6 position (brazilin has a hydroxyl group, while this compound contains a ketone group) .

Pharmacological Activities :

- Vasorelaxation : Exhibits endothelium-dependent vasodilation at 30 μM and endothelium-independent effects at 100 μM in rat aortic rings .

- Anticancer : Induces apoptosis in glioblastoma cells via caspase activation .

Pharmacokinetics : High blood-brain barrier (BBB) penetration (brain concentration detected after 50 mg/kg IV in rats) and stable plasma half-life (~6.2 hours) .

Stability : Sensitive to oxidation; converts to this compound during prolonged extraction or storage .

Hematoxylin (C16H14O6)

Structural Similarity: A structurally related flavonoid from Caesalpinia sappan, but with an additional hydroxyl group . Pharmacological Activities:

- Primarily used as a histological stain due to its affinity for nuclear chromatin. Limited evidence for therapeutic applications compared to this compound. Stability: Less prone to oxidation than brazilin but lacks significant bioactive diversity .

Protosappanin (C16H16O6)

Structural Relationship : A homoisoflavane derivative co-extracted with brazilin from Caesalpinia sappan .

Pharmacological Activities :

- Limited studies on bioactivity; primarily investigated for anti-inflammatory properties. Stability: Less studied, but extraction yields are influenced by solvent polarity and temperature .

Comparative Data Table

生物活性

Brazilein, a natural compound derived from the heartwood of Caesalpinia sappan L., has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antibacterial, anticancer, antioxidant, and anti-inflammatory effects, supported by various research findings and case studies.

This compound is a flavonoid that exhibits significant biological activity through various mechanisms:

- Antibacterial Activity : this compound has been shown to inhibit the activity of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. In silico studies indicate that this compound binds effectively to the blaCTX-M gene, demonstrating potential as a beta-lactamase inhibitor with a binding energy of -88.1586 kcal/mol, suggesting a stable interaction with the enzyme .

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal cancer and breast cancer. It enhances apoptosis in T47D cells and inhibits NFκB1/p50 signaling pathways in osteoarthritic conditions .

- Antioxidant Effects : this compound demonstrates strong antioxidant properties by scavenging free radicals such as DPPH- and ABTS- +, which contribute to its anti-inflammatory effects .

Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed its effectiveness against Escherichia coli strains resistant to multiple drugs. The compound's ability to inhibit bacterial growth was confirmed through both in vitro assays and computational modeling .

Anticancer Activity

In a comprehensive review of this compound's anticancer effects, it was found that the compound induces apoptosis in various cancer types. For instance:

- Colorectal Cancer : this compound exhibited significant cytotoxicity, leading to cell death through apoptosis.

- Breast Cancer : It inhibited cell proliferation and induced apoptotic pathways in T47D cells.

- Lung Cancer : Similar effects were observed, highlighting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities of this compound

常见问题

Q. How should researchers address potential batch variability in this compound sourced from different suppliers?

- Answer : Require certificates of analysis (CoA) from suppliers for purity (>98%) and perform in-house validation via HPLC. Include batch numbers in publications and compare bioactivity across batches using standardized assays (e.g., TNF-α suppression) .

Ethical and Methodological Considerations

Q. What ethical frameworks apply when transitioning this compound research from animal models to human cell lines?

- Answer : Adhere to institutional review board (IRB) guidelines for human-derived cells (e.g., informed consent for primary cultures). Use established cell lines (e.g., SH-SY5Y) to minimize ethical concerns and validate findings across multiple models .

Q. How can researchers mitigate publication bias in studies reporting negative or inconclusive results about this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。